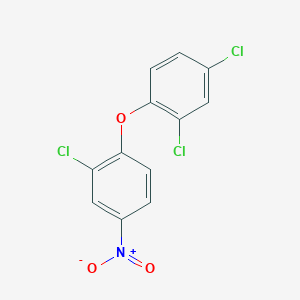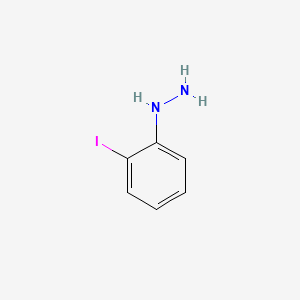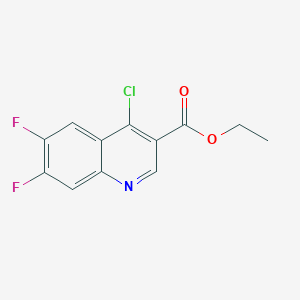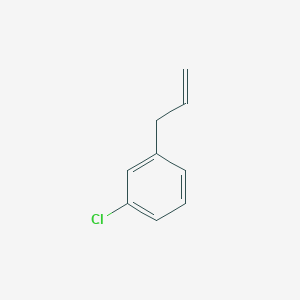
3-(3-Chlorophenyl)-1-propene
Overview
Description
3-(3-Chlorophenyl)-1-propene is an organic compound characterized by the presence of a chlorinated phenyl group attached to a propene chain
Mechanism of Action
Target of Action
The primary target of 3-(3-Chlorophenyl)-1-propene, also known as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), is the mitochondrial membrane . It acts as a protonophore , altering the permeability of the mitochondrial inner membrane to protons .
Mode of Action
CCCP interacts with its target, the mitochondrial membrane, by causing an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain . This chemical essentially acts as an ionophore and reduces the ability of ATP synthase to function optimally .
Biochemical Pathways
The primary biochemical pathway affected by CCCP is the oxidative phosphorylation pathway . By uncoupling the proton gradient, CCCP disrupts the normal activity of electron carriers in the electron transport chain, which is a crucial part of the oxidative phosphorylation pathway .
Pharmacokinetics
It is known that the compound is administered intraperitoneally in experimental settings
Result of Action
The action of CCCP results in the gradual destruction of living cells and death of the organism . This is due to the disruption of the proton gradient, which reduces the ability of ATP synthase to function optimally, leading to a decrease in ATP production . This can lead to cell death as ATP is crucial for many cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, chemical agents like Isopropyl-N(3-chlorophenyl) carbamate (CIPC) are less effective, especially in tropical climates . Furthermore, the EU and UK banned the use of CIPC in 2019, citing concerns related to its toxicity . Therefore, the environmental context, including regulatory and climatic factors, can significantly impact the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-1-propene typically involves the reaction of 3-chlorobenzaldehyde with a suitable alkylating agent under basic conditions. One common method is the Wittig reaction, where 3-chlorobenzaldehyde reacts with a phosphonium ylide to form the desired propene derivative.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the dehydrohalogenation of 3-(3-chlorophenyl)-2-chloropropane. This process involves the elimination of hydrogen chloride (HCl) from the precursor compound under the influence of a strong base, such as potassium tert-butoxide.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding epoxides or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of 3-(3-chlorophenyl)propane.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Epoxides or aldehydes.
Reduction: 3-(3-chlorophenyl)propane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(3-Chlorophenyl)-1-propene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of chlorinated aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with a similar chlorinated phenyl group.
3-Chlorophenol: An organic compound with a chlorinated phenyl group but different functional groups.
Uniqueness: 3-(3-Chlorophenyl)-1-propene is unique due to its propene chain, which allows it to participate in a variety of chemical reactions that are not possible with simpler chlorinated phenyl compounds. This versatility makes it valuable in both research and industrial applications.
Properties
IUPAC Name |
1-chloro-3-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c1-2-4-8-5-3-6-9(10)7-8/h2-3,5-7H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLHDGQKBPNWQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374049 | |
| Record name | 1-allyl-3-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3840-17-3 | |
| Record name | 1-allyl-3-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


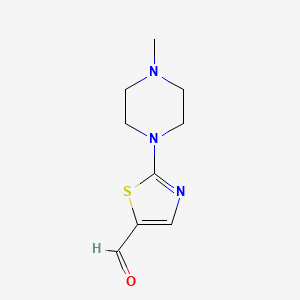
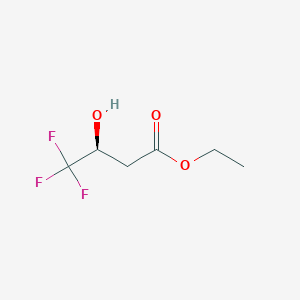

![4-chloro-2-hydrazinylbenzo[d]thiazole](/img/structure/B1597609.png)
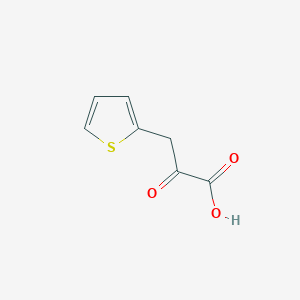
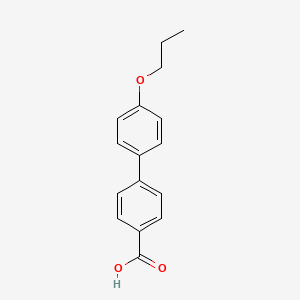
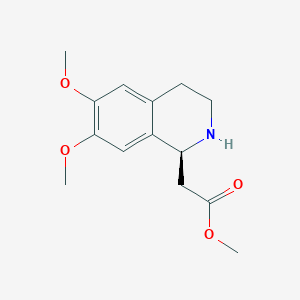
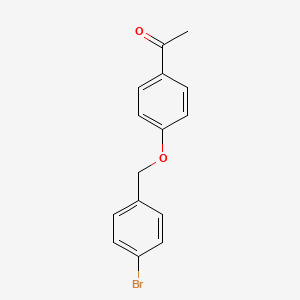
![2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1597614.png)
